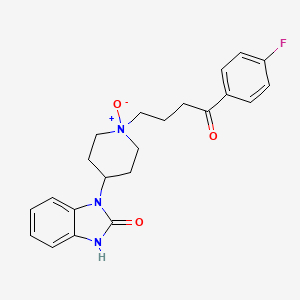
trans-Benperidol N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benperidol N-Oxide (cis and trans) is a derivative of Benperidol, a neuroleptic butyrophenone used primarily as an antipsychotic. The compound is characterized by the presence of an N-oxide functional group, which can exist in both cis and trans isomeric forms. This compound is often used as a reference standard in pharmaceutical testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benperidol N-Oxide (cis and trans) typically involves the oxidation of Benperidol. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction conditions often require a controlled temperature and pH to ensure the formation of both cis and trans isomers .
Industrial Production Methods
Industrial production of Benperidol N-Oxide (cis and trans) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benperidol N-Oxide (cis and trans) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different degradation products.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N-oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines and thiols under basic conditions.
Major Products Formed
Oxidation: Various degradation products.
Reduction: Benperidol.
Substitution: Substituted derivatives of Benperidol N-Oxide.
Applications De Recherche Scientifique
Benperidol N-Oxide (cis and trans) has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a degradation product in drug metabolism studies.
Industry: Used in the development and quality control of pharmaceutical products.
Mécanisme D'action
The mechanism of action of Benperidol N-Oxide (cis and trans) involves its interaction with dopamine receptors in the brain, similar to Benperidol. The N-oxide group may influence the compound’s binding affinity and metabolic stability. The molecular targets include dopamine D2 receptors, and the pathways involved are related to the modulation of neurotransmitter activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benperidol: The parent compound, primarily used as an antipsychotic.
Haloperidol N-Oxide: Another N-oxide derivative of a butyrophenone antipsychotic.
Trifluperidol N-Oxide: Similar in structure and function to Benperidol N-Oxide.
Uniqueness
Benperidol N-Oxide (cis and trans) is unique due to its specific isomeric forms and the presence of the N-oxide group, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying the effects of structural modifications on drug activity and stability .
Propriétés
Formule moléculaire |
C22H24FN3O3 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H24FN3O3/c23-17-9-7-16(8-10-17)21(27)6-3-13-26(29)14-11-18(12-15-26)25-20-5-2-1-4-19(20)24-22(25)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) |
Clé InChI |
YRAWEFKBIAYKNJ-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(=O)C4=CC=C(C=C4)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


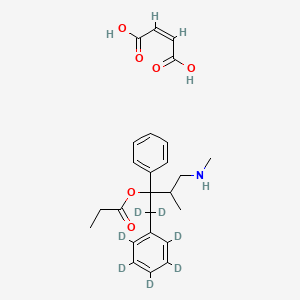


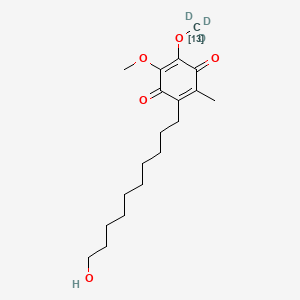
![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride](/img/structure/B13443626.png)
![[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13443629.png)
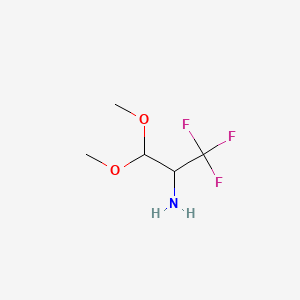
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
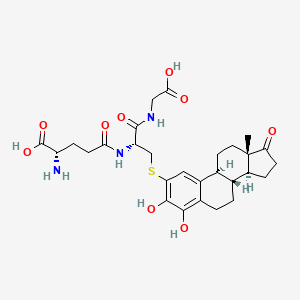
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
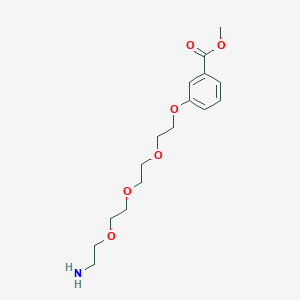
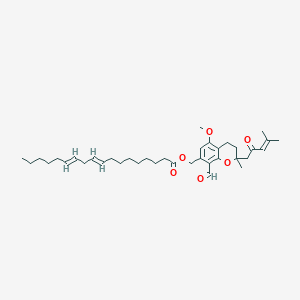
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
